molecular formula C9H7BrN2O B2831156 4-(4-bromophenyl)-1H-pyrazol-3-ol CAS No. 852470-93-0

4-(4-bromophenyl)-1H-pyrazol-3-ol

Cat. No.: B2831156
CAS No.: 852470-93-0
M. Wt: 239.072
InChI Key: RZFMCIFPVOEGAV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group

Mechanism of Action

Target of Action

The primary target of 4-(4-Bromophenyl)-1,2-dihydropyrazol-3-one is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Mode of Action

The compound interacts with its target, AchE, and affects its activity It’s known that the compound has neurotoxic potentials .

Biochemical Pathways

The compound affects the biochemical pathways involving free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Many reports link ROS overexpression and disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite . Oxidative stress increase affects different cellular components negatively .

Pharmacokinetics

A related study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties .

Result of Action

The compound’s action results in changes in the AchE activity and Malondialdehyde (MDA) level in the brain of alevins . MDA is a common biomarker for cells and tissue oxidative injury . The compound also shows potent antileishmanial and antimalarial activities .

Action Environment

It’s known that the compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-ol typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)-1H-pyrazol-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1H-pyrazol-3-ol
  • 4-(4-Methylphenyl)-1H-pyrazol-3-ol
  • 4-(4-Fluorophenyl)-1H-pyrazol-3-ol

Uniqueness

4-(4-Bromophenyl)-1H-pyrazol-3-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, methyl, and fluoro analogs .

Properties

IUPAC Name

4-(4-bromophenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFMCIFPVOEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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